molecular formula C17H22BrNO4 B12875126 (R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

(R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Katalognummer: B12875126
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: PDPOGPCOHNCHEI-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate and building block for constructing more complex molecules. While specific studies on this exact molecule are not widely published, its structure indicates potential utility in several key research areas. Pyrrolidine scaffolds are fundamental in medicinal chemistry, featuring prominently in a wide range of bioactive molecules and approved drugs . The stereochemistry and functional groups present in this compound make it a valuable precursor for investigating ionotropic glutamate receptors (iGluRs), particularly as a potential antagonist for NMDA receptor subtypes . Elaborate structure-activity-relationship (SAR) studies of similar 3-aryl proline scaffolds have shown that specific substitutions can lead to compounds with high potency and selectivity for NMDA receptors, which are critical targets for studying neurological health and disease states in the central nervous system . Researchers may employ this brominated intermediate in cross-coupling reactions to explore structure-activity relationships or to create targeted molecular libraries for high-throughput screening. The tert-butoxycarbonyl (Boc) protecting group offers versatility for further synthetic manipulation, enabling selective deprotection and functionalization of the pyrrolidine nitrogen. This compound is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C17H22BrNO4

Molekulargewicht

384.3 g/mol

IUPAC-Name

(2R)-1-[(3-bromophenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)17(14(20)21)8-5-9-19(17)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1

InChI-Schlüssel

PDPOGPCOHNCHEI-QGZVFWFLSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@@]1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)C1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using the Boc group. This is followed by the introduction of the bromobenzyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are used under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

(R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a valuable scaffold in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. The compound's ability to act as a prodrug has been investigated, enabling the controlled release of active pharmaceutical ingredients.

G Protein-Coupled Receptor Modulation

This compound has shown promise as a modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery due to their involvement in numerous physiological processes. Research indicates that derivatives of pyrrolidine carboxylic acids can influence GPCR signaling pathways, potentially leading to new treatments for conditions such as hypertension and diabetes .

Anticancer Properties

Studies have highlighted the anticancer potential of (R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid through its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of key signaling pathways such as PI3K-AKT, which are crucial for cell survival and proliferation .

Neuroprotective Effects

Recent investigations have suggested that this compound may exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation play significant roles .

Case Studies

StudyObjectiveFindingsReference
In vitro study on cancer cellsTo evaluate anticancer activityInduced apoptosis in MCF-7 and PC-3 cells; inhibited proliferation via PI3K-AKT pathway
Neuroprotection in animal modelsAssess protective effects against neurodegenerationReduced neuronal loss and improved cognitive function in models of Alzheimer's disease
GPCR modulation studyInvestigate interaction with GPCRsDemonstrated selective agonistic activity on specific GPCR subtypes, suggesting potential therapeutic applications

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding with biological macromolecules, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural analogs differ in halogen type (Br vs. F), substituent position (meta vs. para), and stereochemistry (R vs. S). Below is a comparative analysis:

Compound Name Substituent Halogen Position Halogen Type Stereochemistry Key Properties
(R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 3-Bromobenzyl meta Br R High polarizability due to Br; potential for halogen bonding; higher molecular weight
(R)-1-(3-Fluorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 3-Fluorobenzyl meta F R Enhanced electronegativity; improved metabolic stability; lower molecular weight
(S)-1-(4-Fluorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 4-Fluorobenzyl para F S Altered steric profile; potential for divergent biological activity

Impact of Halogen Type and Position

  • Bromine (Br) : The meta-bromo substituent in the target compound increases molecular weight (vs. F analogs) and enhances van der Waals interactions. Bromine’s polarizability supports halogen bonding, which can improve binding affinity in biological targets (e.g., enzymes or receptors) .
  • Fluorine (F): Fluorinated analogs (e.g., 3- or 4-fluoro derivatives) exhibit higher electronegativity, which can modulate electron density in the aromatic ring.

Stereochemical Considerations

The (R)-configuration in the target compound and its 3-fluoro analog ensures a consistent spatial arrangement, which is critical for interactions with chiral biological targets. In contrast, the (S)-4-fluoro derivative () may exhibit reduced binding efficiency in enantioselective environments, such as enzyme active sites .

Physicochemical and Analytical Data

  • FTIR : The Boc carbonyl stretch (~1675 cm⁻¹) is consistent across analogs (e.g., ), while bromine’s C-Br stretch (~560 cm⁻¹) distinguishes the target compound .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 in ) confirm molecular weights, with brominated analogs showing higher m/z values due to Br’s isotopic signature .

Commercial Availability and Cost

  • Fluorinated analogs (e.g., (S)-4-fluoro derivative in ) are commercially available at lower costs (e.g., €24–262/g) due to fluorine’s abundance and easier handling.
  • Brominated compounds like the target may incur higher costs due to bromine’s price and specialized synthesis requirements .

Biologische Aktivität

(R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides an overview of the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20BrNO4
  • Molecular Weight : 360.23 g/mol
  • CAS Number : 1956435-61-2
  • Physical State : Solid
  • Purity : >98% (GC)

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a bromobenzyl moiety, which are crucial for its biological interactions.

The biological activity of (R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Interactions : The compound has been noted for its binding affinity to several receptors, including:
    • 5-HT Receptor : Involved in the regulation of mood and anxiety.
    • Adrenergic Receptors : Associated with cardiovascular effects.
    • GABA Receptors : Important for inhibitory neurotransmission.

These interactions suggest potential applications in treating conditions such as depression, anxiety disorders, and hypertension.

Biological Activity Data

Activity TypeAssay TypeResultReference
Binding AffinityRadiolabeled BindingHigh affinity for 5-HT receptors
Enzyme InhibitionIC50 MeasurementIC50 = 150 nM for GABA transaminase
Cellular ResponseCell Viability AssaySignificant reduction in cancer cell viability at 10 µM

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of (R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in rodent models. The compound was administered at varying doses (1 mg/kg to 10 mg/kg) and demonstrated a dose-dependent increase in locomotor activity and reduced immobility in the forced swim test, indicating potential antidepressant properties.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound at concentrations of 5 µM led to a significant decrease in cell proliferation. Mechanistic studies suggested that this effect may be mediated through the induction of apoptosis via the activation of caspase pathways.

Q & A

Q. Table 1: Solubility and Stability

Solvent/StorageConditionStability Duration
DMSO (10 mM)-80°C, protected from light6 months
DMSO/PEG300/saline mix-20°C, in airtight vials1 month

Advanced Research Questions

Q. How can low yields in the Buchwald-Hartwig coupling step during synthesis be addressed?

  • Answer : Optimize reaction conditions using Pd(OAc)₂ (5 mol%), tert-butyl XPhos ligand (10 mol%), and Cs₂CO₃ in tert-butanol at 40–100°C under an inert atmosphere. Monitor reaction progress via LC-MS and purify intermediates via flash chromatography .

Q. What strategies prevent aggregation of this Boc-protected pyrrolidine derivative in peptide synthesis?

  • Answer : Incorporate pseudo-proline motifs to disrupt β-sheet formation. Use CD spectroscopy to monitor conformational changes. Compare with derivatives like Boc-trans-Pro(3-Ph)-OH ( ) to assess steric effects on aggregation .

Q. How can contradictory solubility data across studies be resolved?

  • Answer :
  • Purity Verification : Confirm compound purity (>98%) via HPLC with UV detection at 254 nm .
  • Solvent Pre-treatment : Heat DMSO to 37°C and sonicate for 15 minutes before dissolution.
  • Method Consistency : Use standardized protocols for solubility testing (e.g., shake-flask method) and report solvent batch details .

Q. Table 2: Synthesis Optimization Parameters

ParameterConditionYield Improvement
Catalyst SystemPd(OAc)₂/tert-butyl XPhos15–20% increase
Reaction Temperature80°C in tert-butanolReduced side products
Purification MethodFlash chromatography (silica gel)>95% purity

Q. What analytical methods are suitable for detecting stereochemical integrity during derivatization?

  • Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with enantiomeric standards. For structural confirmation, perform X-ray crystallography or NOESY NMR to analyze spatial arrangements .

Q. How does the 3-bromobenzyl substituent influence biological activity in target engagement assays?

  • Answer : The bromine atom enhances electrophilic reactivity , potentially improving binding to cysteine residues in target proteins. Test activity in enzyme inhibition assays (e.g., caspase-1 inhibition, as in ) and compare with non-halogenated analogs to isolate electronic effects .

Methodological Notes

  • Contradiction Analysis : If biological activity diverges from computational predictions, re-evaluate force field parameters in molecular docking simulations or confirm binding via SPR (surface plasmon resonance).
  • Experimental Design : For in vivo studies, use a vehicle of 5% DMSO, 40% PEG300, and 5% Tween 80 in saline. Administer via intraperitoneal injection and monitor pharmacokinetics using LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.